molecular formula C23H24N4O3 B4328453 methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate

methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate

Cat. No. B4328453
M. Wt: 404.5 g/mol
InChI Key: NTYGLLWEXWYTRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promising results in various studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate involves its ability to bind to specific targets in cells, such as proteins or nucleic acids. This binding can lead to changes in cellular signaling pathways, protein function, or gene expression, which can ultimately affect cellular behavior and physiology.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate can have various biochemical and physiological effects, including altering cellular morphology, inducing apoptosis, inhibiting cell proliferation, and modulating cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate in lab experiments is its ability to selectively target specific cellular components or pathways. This can allow for more precise and specific experimental outcomes. However, one limitation of using this compound is its potential toxicity or side effects, which must be carefully monitored and controlled in experimental settings.

Future Directions

Future research on methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate could focus on a variety of areas, including:
1. Developing new synthesis methods or modifications to the existing method to improve yield or purity of the compound.
2. Investigating the potential therapeutic applications of this compound for various diseases, such as cancer or neurodegenerative disorders.
3. Studying the interactions of this compound with specific cellular targets, such as proteins or nucleic acids, to better understand its mechanism of action.
4. Exploring the use of this compound as a tool for imaging or tracking cellular structures or processes.
5. Investigating potential side effects or toxicity of this compound in various experimental settings to better understand its safety profile.
In conclusion, methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate has shown promise as a versatile and useful tool for scientific research. Its unique properties and potential applications make it an exciting area of study for future research.

Scientific Research Applications

Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate has been used in various scientific research applications, including as a fluorescent probe for imaging cellular and subcellular structures, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

methyl 4-(4-methylpiperidin-1-yl)-3-(quinoxaline-2-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-15-9-11-27(12-10-15)21-8-7-16(23(29)30-2)13-19(21)26-22(28)20-14-24-17-5-3-4-6-18(17)25-20/h3-8,13-15H,9-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYGLLWEXWYTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylpiperidin-1-yl)-3-[(quinoxalin-2-ylcarbonyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.